molecular formula C14H15NO4 B5228115 1-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2,5-pyrrolidinedione

1-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2,5-pyrrolidinedione

Cat. No. B5228115
M. Wt: 261.27 g/mol
InChI Key: RHIHVJMIDLYLCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2,5-pyrrolidinedione, also known as methylene blue, is a synthetic compound that has been used in various scientific research applications. It is a heterocyclic aromatic chemical compound that has been used as a redox indicator, a dye, and a medication for various medical conditions. The purpose of

Mechanism of Action

The mechanism of action of 1-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2,5-pyrrolidinedione blue involves its ability to act as a redox agent. It is able to donate electrons to oxidized molecules and accept electrons from reduced molecules. This ability allows it to act as an electron carrier in the electron transport chain, which is involved in the production of ATP in the mitochondria.
Biochemical and Physiological Effects
Methylene blue has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of the electron transport chain, which leads to an increase in ATP production. It has also been shown to increase the production of nitric oxide, which is involved in vasodilation and the regulation of blood pressure.

Advantages and Limitations for Lab Experiments

Methylene blue has several advantages and limitations for lab experiments. Its ability to act as a redox agent makes it useful in studies involving the electron transport chain and ATP production. It is also relatively inexpensive and widely available. However, its use can be limited by its potential toxicity and the need for careful dosing.

Future Directions

There are several future directions for the use of 1-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2,5-pyrrolidinedione blue in scientific research. It has been suggested that it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. It may also have potential as a treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it may have potential as a diagnostic tool for various medical conditions, including cancer and Alzheimer's disease.
Conclusion
In conclusion, 1-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2,5-pyrrolidinedione blue is a synthetic compound that has been used in various scientific research applications. Its ability to act as a redox agent makes it useful in studies involving the electron transport chain and ATP production. It has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of 1-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2,5-pyrrolidinedione blue involves the reaction of N,N-dimethylaniline with sodium nitrite to form N,N-dimethylnitrosamine. This is then reacted with zinc chloride to form the intermediate compound, which is then reacted with 2,3-dihydro-1,4-benzodioxin-2-ylmagnesium bromide to form 1-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2,5-pyrrolidinedione blue.

Scientific Research Applications

Methylene blue has been used in various scientific research applications, including as a redox indicator, a dye, and a medication for various medical conditions. It has been used in the treatment of methemoglobinemia, a condition in which the blood is unable to transport oxygen due to the presence of methemoglobin. It has also been used in the treatment of malaria and as a diagnostic tool for Alzheimer's disease.

properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-9(15-13(16)6-7-14(15)17)12-8-18-10-4-2-3-5-11(10)19-12/h2-5,9,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIHVJMIDLYLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COC2=CC=CC=C2O1)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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